A Comprehensive Technical Guide to 2-(Boc-aminomethyl)-piperidine for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to 2-(Boc-aminomethyl)-piperidine for Researchers and Drug Development Professionals
Introduction
2-(tert-Butoxycarbonyl-aminomethyl)-piperidine, commonly referred to as 2-(Boc-aminomethyl)-piperidine, is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a piperidine ring functionalized with a Boc-protected aminomethyl group at the 2-position, makes it a crucial intermediate in the development of a wide array of pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection and further functionalization, rendering it an invaluable tool for the synthesis of complex molecules, including peptide mimetics, enzyme inhibitors, and ligands for G-protein coupled receptors (GPCRs). This technical guide provides an in-depth overview of its chemical and physical properties, experimental protocols, and key applications in drug discovery.
Core Properties and Specifications
2-(Boc-aminomethyl)-piperidine is a white solid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.[1]
| Property | Value | Reference |
| CAS Number | 141774-61-0 | [1] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.31 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 95 - 98 °C | [1] |
| Boiling Point | 321.8±15.0 °C (Predicted) | [2] |
| Density | 0.981±0.06 g/cm³ (Predicted) | [2] |
| pKa | 10.13±0.29 (Predicted) | [3] |
| Storage Temperature | 0 - 8 °C | [1] |
Synthesis and Spectroscopic Analysis
The synthesis of 2-(Boc-aminomethyl)-piperidine can be achieved through various synthetic routes. A common approach involves the reduction of a corresponding picolinamide derivative followed by Boc protection. Below is a representative experimental protocol for its synthesis and characterization.
Experimental Protocol: Synthesis of 2-(Boc-aminomethyl)-piperidine
Materials:
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2-Aminomethylpiperidine
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (TEA)
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Dichloromethane (DCM)
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Sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 2-aminomethylpiperidine (1 equivalent) in dichloromethane (DCM).
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Addition of Reagents: Add triethylamine (TEA) (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
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Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in DCM to the cooled reaction mixture.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 2-(Boc-aminomethyl)-piperidine.
Spectroscopic Characterization
The structure and purity of the synthesized 2-(Boc-aminomethyl)-piperidine can be confirmed using various spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | Signals corresponding to the Boc group protons (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.2-3.1 ppm), and the aminomethyl protons (multiplet, ~3.2-3.5 ppm). |
| ¹³C NMR (CDCl₃) | Resonances for the Boc carbonyl carbon (~156 ppm), the quaternary carbon of the Boc group (~79 ppm), the methyl carbons of the Boc group (~28 ppm), and the carbons of the piperidine ring and the aminomethyl group. |
| IR (KBr) | Characteristic absorption bands for N-H stretching (~3350 cm⁻¹), C-H stretching (~2930 cm⁻¹), and C=O stretching of the carbamate (~1690 cm⁻¹). |
| Mass Spectrometry (ESI) | A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 215. |
Applications in Drug Discovery and Development
2-(Boc-aminomethyl)-piperidine serves as a pivotal building block in the synthesis of a variety of pharmaceutical agents, particularly those targeting the central nervous system (CNS) and metabolic diseases.[4]
Synthesis of DPP-IV Inhibitors
A significant application of chiral derivatives of Boc-aminopiperidine is in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. For instance, (R)-3-(Boc-amino)piperidine is a key intermediate in the synthesis of Alogliptin and Linagliptin.[5] The piperidine scaffold plays a crucial role in the binding of these drugs to the active site of the DPP-IV enzyme.
Peptide Mimetics and Conformational Constraints
In the field of peptide and peptidomimetic drug design, piperidine-based scaffolds are employed to introduce conformational constraints into peptide backbones. This can lead to increased metabolic stability, enhanced receptor affinity, and improved oral bioavailability. The workflow for incorporating a Boc-protected aminopiperidine derivative into a peptide sequence via solid-phase peptide synthesis (SPPS) is illustrated below.
Ligands for Central Nervous System (CNS) Targets
The piperidine moiety is a common scaffold in drugs targeting the CNS.[4] 2-(Boc-aminomethyl)-piperidine and its derivatives are utilized in the synthesis of ligands for various CNS receptors, including G-protein coupled receptors (GPCRs).[6] The ability to readily modify the piperidine nitrogen and the deprotected aminomethyl group allows for the creation of diverse chemical libraries for screening against CNS targets. The general scheme for the derivatization of the piperidine core for CNS drug discovery is outlined below.
Safety and Handling
2-(Boc-aminomethyl)-piperidine should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.
| Hazard Class | Description |
| Skin Irritation | Causes skin irritation. |
| Eye Damage | Causes serious eye damage. |
| Respiratory Irritation | May cause respiratory irritation. |
Personal Protective Equipment (PPE):
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Eye Protection: Safety glasses or goggles.
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Hand Protection: Chemical-resistant gloves.
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Respiratory Protection: Use in a well-ventilated area or with a fume hood. A dust mask is recommended when handling the solid.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed. Recommended storage temperature is between 0 and 8 °C.[1]
Conclusion
2-(Boc-aminomethyl)-piperidine is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique structural features and the presence of the Boc protecting group facilitate the synthesis of a wide range of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthetic methodologies, and applications is crucial for researchers and scientists engaged in drug discovery and development. This guide provides a foundational understanding to aid in the effective utilization of this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 141774-61-0 CAS MSDS (2-(Boc-aminomethyl)-piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 144222-22-0 CAS MSDS (1-Boc-4-(aminomethyl)piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
